molecular formula C20H14FN3O3S B11222415 (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11222415
M. Wt: 395.4 g/mol
InChI Key: JKCUYZNZFCCSJB-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Formation of the Imino Group: The imino group is formed by the reaction of the chromene derivative with a suitable amine, such as 4-fluoroaniline, under dehydrating conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H14FN3O3S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14FN3O3S/c1-26-16-4-2-3-12-11-15(18(25)24-20-22-9-10-28-20)19(27-17(12)16)23-14-7-5-13(21)6-8-14/h2-11H,1H3,(H,22,24,25)

InChI Key

JKCUYZNZFCCSJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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